molecular formula C9H13NO2 B3049200 1-Pentyl-pyrrole-2,5-dione CAS No. 19775-00-9

1-Pentyl-pyrrole-2,5-dione

Cat. No.: B3049200
CAS No.: 19775-00-9
M. Wt: 167.2 g/mol
InChI Key: CZUQOPAKOZMIPQ-UHFFFAOYSA-N
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Description

1-Pentyl-pyrrole-2,5-dione , also known as N-Pentylmaleimide, is a chemical compound of interest in several research fields due to its maleimide core, a scaffold recognized for its diverse biological and chemical properties . With a molecular weight of 167.21 g/mol , this compound serves as a valuable building block and active agent in scientific investigations. In material science and industrial chemistry, 1H-pyrrole-2,5-dione derivatives have demonstrated significant potential as efficient organic corrosion inhibitors for carbon steel in acidic media, functioning through adsorption on the metal surface . In pharmaceutical and biological research, the 1H-pyrrole-2,5-dione (maleimide) structure is a key pharmacophore found in compounds with a wide range of activities. These include anti-inflammatory properties, acting as cholesterol absorption inhibitors that can suppress the formation of foam cells and inflammatory response (a key process in atherosclerosis), and exhibiting antimicrobial effects . Researchers value this compound for its application in organic synthesis and as a candidate for further exploration in developing new therapeutic and functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care; similar compounds may be classified as hazardous (H301-H311-H331) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pentylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUQOPAKOZMIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400206
Record name 1-Pentyl-pyrrole-2,5-dione
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Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19775-00-9
Record name 1-Pentyl-pyrrole-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-pentyl-2,5-dihydro-1H-pyrrole-2,5-dione
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Sophisticated Spectroscopic and Structural Characterization of 1 Pentyl Pyrrole 2,5 Dione and Its Derivatives

High-Resolution Spectroscopic Techniques for Molecular Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For 1-Pentyl-pyrrole-2,5-dione, ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon environments.

In ¹H NMR, the two protons on the maleimide (B117702) ring's double bond are chemically equivalent and typically appear as a sharp singlet. Research on various N-substituted maleimides shows this signal consistently appears around δ 6.7-7.0 ppm. cibtech.org The protons of the N-pentyl group exhibit distinct signals corresponding to their position relative to the nitrogen atom. The methylene (B1212753) group directly attached to the nitrogen (N-CH₂) is the most deshielded, with its signal appearing as a triplet around δ 3.4-3.5 ppm, a value extrapolated from similar N-alkyl derivatives. The subsequent methylene groups along the chain appear at progressively higher fields (lower ppm values), with the terminal methyl group (CH₃) being the most shielded.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbons (C=O) of the dione (B5365651) are highly deshielded, with chemical shifts typically observed around δ 170-175 ppm. The sp²-hybridized carbons of the maleimide ring (C=C) are found further upfield. The sp³-hybridized carbons of the pentyl chain can be distinguished based on their proximity to the electronegative nitrogen atom.

Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity. mdpi.com HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the unambiguous assignment of all signals and confirming the covalent linkage of the pentyl group to the pyrrole-2,5-dione core. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Maleimide C=CH~6.8 (s, 2H)~134
Carbonyl C=O-~171
N-C H₂-CH₂-CH₂-CH₂-CH₃~3.5 (t, 2H)~38
N-CH₂-C H₂-CH₂-CH₂-CH₃~1.6 (m, 2H)~29
N-CH₂-CH₂-C H₂-CH₂-CH₃~1.3 (m, 2H)~28
N-CH₂-CH₂-CH₂-C H₂-CH₃~1.3 (m, 2H)~22
N-CH₂-CH₂-CH₂-CH₂-C H₃~0.9 (t, 3H)~14

s = singlet, t = triplet, m = multiplet

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups. The spectrum of this compound is dominated by absorptions characteristic of its constituent parts.

Table 2: Key FTIR Absorption Bands for this compound Frequencies are based on data from analogous structures.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aliphatic)2850 - 2960Medium
C=O Stretch (Dione)1700 - 1710Strong
C=C Stretch (Alkene)~1580Medium
C-N Stretch~1400Medium

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₉H₁₃NO₂), the molecular weight is 167.21 g/mol .

In a typical electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z = 167. The fragmentation pattern is predictable: the most common cleavage would occur along the pentyl chain. A primary fragmentation pathway involves the loss of a butyl radical (•C₄H₉), leading to a significant fragment at m/z = 110. Another characteristic fragmentation is the McLafferty rearrangement, if sterically feasible, or cleavage at different points along the alkyl chain. The fragmentation of the parent maleimide ring itself is also observed, producing characteristic ions. nist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Origin
167[C₉H₁₃NO₂]⁺Molecular Ion (M⁺)
110[C₅H₄NO₂]⁺Loss of •C₄H₉ (butyl radical)
97[C₄H₃NO₂]⁺Maleimide radical cation
83[C₄H₅NO]⁺Loss of C₄H₈ from M⁺

Crystallographic and Conformational Studies

While spectroscopic methods confirm connectivity, crystallographic and conformational studies reveal the molecule's precise three-dimensional structure and dynamic behavior in different states.

While the specific crystal structure of this compound is not widely reported, analysis of numerous pyrrole-2,5-dione derivatives provides a clear picture of the expected geometry. mdpi.comresearchgate.net Studies on related compounds show that the 1H-pyrrole-2,5-dione ring system is essentially planar. mdpi.com The formal sp² hybridization of the nitrogen atom results in the near co-planarity of the first atom of the N-substituent (in this case, the first methylene carbon of the pentyl group) with the maleimide ring. mdpi.com This planarity facilitates π-system interactions and influences the molecule's electronic properties.

The conformation of this compound is defined by the rotational freedom around its single bonds. The most significant of these is the torsion angle around the N-C(pentyl) bond, which dictates the orientation of the pentyl chain relative to the planar maleimide ring.

Surface-Sensitive Analytical Methodologies

The characterization of the surface and interfacial properties of this compound is crucial for understanding its behavior in various applications, particularly in the formation of thin films and in biological interactions. Surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) and Electrochemical Impedance Spectroscopy (EIS) provide invaluable insights into the elemental composition, chemical states, and electrochemical behavior at interfaces.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. In the context of this compound, XPS can verify the presence and chemical environment of carbon, oxygen, and nitrogen atoms, which are the core constituents of the molecule.

When a surface is irradiated with X-rays, core-level electrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. For this compound, high-resolution scans of the C 1s, O 1s, and N 1s regions are of particular interest.

The C 1s spectrum is expected to be complex due to the different types of carbon atoms in the molecule: the aliphatic carbons of the pentyl chain, the carbons of the pyrrole (B145914) ring double bond (C=C), and the carbonyl carbons (C=O). These different chemical environments result in shifts in binding energy. Similarly, the O 1s peak corresponds to the two oxygen atoms in the dione group. The N 1s peak provides information about the nitrogen atom within the pyrrole ring.

Studies on related N-substituted maleimides and polypyrrole films provide a basis for interpreting the XPS spectra of this compound. For instance, research on maleimide-containing polymer films has demonstrated the utility of XPS in confirming the surface composition and the chemical state of the nitrogen and oxygen atoms. nih.gov In polypyrrole, the N 1s spectrum can be deconvoluted to distinguish between neutral nitrogen (-NH-) and positively charged nitrogen (-NH+), with binding energies around 399.8 eV and 401.5 eV, respectively. kpi.uanih.govaip.org The C 1s spectrum of polypyrrole shows components for C-C/C-H at ~284.8 eV, C-N at ~286.3 eV, and C=O at higher binding energies around 288.0 eV, which can be expected to be similar for this compound. kpi.ua

A representative, hypothetical high-resolution XPS data table for a thin film of this compound is presented below, based on data from analogous compounds.

Table 1: Hypothetical High-Resolution XPS Data for this compound

Angle-resolved XPS (ARXPS) could further be employed to study the orientation of this compound molecules on a surface by varying the take-off angle of the photoelectrons, providing information on the depth distribution of the different chemical species. nih.gov

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Studies

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the properties of electrochemical systems, including the behavior of thin films and coatings at the electrode-electrolyte interface. researchgate.net By applying a small amplitude AC potential over a range of frequencies, the impedance of the system can be measured. This technique is highly sensitive to processes occurring at the interface, such as charge transfer, double-layer capacitance, and diffusion. psu.eduacs.org

For this compound, EIS can be used to characterize the integrity and stability of a film of the compound coated on a conductive substrate, for example, in a corrosive environment or during a bio-interaction study. The impedance data is typically analyzed by fitting it to an equivalent electrical circuit model, where each component of the circuit represents a specific physical or chemical process at the interface. mdpi.com

A common model for a polymer-coated electrode is the Randles circuit, which can be modified to account for the properties of the film. For a film of this compound on a metal substrate immersed in an electrolyte, a possible equivalent circuit would include the solution resistance (Rs), the film capacitance (Cf), the film resistance or pore resistance (Rf or Rpo), the double-layer capacitance (Cdl) at the substrate/film interface, and the charge transfer resistance (Rct). mdpi.com

Solution Resistance (Rs): The resistance of the electrolyte solution.

Film Capacitance (Cf): Related to the dielectric properties and thickness of the this compound film.

Film Resistance (Rf): Represents the resistance to ion transport through pores or defects in the film. A high film resistance indicates a more protective or defect-free film.

Double-Layer Capacitance (Cdl): Arises from the charge separation at the interface between the substrate and the electrolyte that has penetrated the film.

Charge Transfer Resistance (Rct): Corresponds to the resistance to the electrochemical reactions (e.g., corrosion) occurring at the substrate surface. A high Rct value suggests good corrosion protection by the film.

The results of EIS measurements are often presented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). researchgate.net The shape and features of these plots provide qualitative and quantitative information about the properties of the film. For instance, the diameter of the semicircle in a Nyquist plot is often related to the charge transfer resistance.

Research on polymer films containing maleimide functionalities has shown the utility of EIS in characterizing their electrochemical properties. researchgate.netrsc.org For example, EIS has been used to study the hydrolytic stability of adhesive films, where changes in film resistance and capacitance over time indicate degradation. mdpi.com

Below is a hypothetical data table of EIS parameters for a this compound film on a steel substrate in a saline solution, illustrating how the data might be presented after fitting to an equivalent circuit model.

Table 2: Hypothetical EIS Data for a this compound Film

Computational and Theoretical Chemistry Approaches in 1 Pentyl Pyrrole 2,5 Dione Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide a foundational understanding of a molecule's behavior at the electronic level. For N-substituted pyrrole-2,5-diones, these calculations are crucial for predicting their stability, spectroscopic signatures, and potential as therapeutic agents or functional materials.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, total energy, and various spectroscopic properties of molecules like 1-Pentyl-pyrrole-2,5-dione.

The following table illustrates typical geometric parameters that can be predicted using DFT, based on data from related structures.

ParameterDescriptionPredicted Value Range
C=O Bond LengthLength of the carbonyl double bonds1.21 - 1.23 Å
N-C (ring) Bond LengthLength of the nitrogen-carbon bonds within the pyrrole (B145914) ring1.38 - 1.42 Å
C-C (ring) Bond LengthLength of the carbon-carbon single bond in the ring1.47 - 1.50 Å
C=C (ring) Bond LengthLength of the carbon-carbon double bond in the ring1.34 - 1.36 Å
C-N-C Bond AngleAngle within the pyrrole ring at the nitrogen atom110° - 114°
N-Pentyl ChainTorsion angles defining the conformation of the pentyl groupVariable

This table is illustrative, showing typical data obtained from DFT calculations on related pyrrole-2,5-dione structures.

Furthermore, DFT is employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the structure of synthesized compounds.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (Eg), are critical descriptors of a molecule's chemical reactivity and electronic properties.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. In the context of drug design, the HOMO-LUMO gap is often correlated with biological activity. For example, studies on various pyrrole-2,5-dione analogs have shown that compounds with high biological activity, such as antioxidant properties, often exhibit a low HOMO-LUMO energy gap. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These factors are crucial for understanding interaction mechanisms at a molecular level. nih.gov

Theoretical studies on related heterocyclic compounds demonstrate how modifications to the molecular structure affect these electronic parameters. nih.govresearchgate.net The introduction of different substituents can tune the HOMO and LUMO energy levels and, consequently, the energy gap.

The table below provides an example of how FMO data for different pyrrole-2,5-dione derivatives can be presented.

CompoundHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)
Derivative A (Electron-donating substituent)-5.8-1.93.9
Derivative B (Electron-withdrawing substituent)-6.5-2.54.0
This compound (Predicted)-6.2-2.14.1

Note: The values for Derivatives A and B are illustrative examples based on general principles. The predicted values for this compound are hypothetical, pending specific computational studies.

Advanced Molecular Modeling and Simulation

Beyond static quantum chemical calculations, advanced molecular modeling techniques are used to study the dynamic behavior of molecules and their interactions over time.

While DFT can find the lowest energy structure, Molecular Dynamics (MD) simulations explore the full range of accessible conformations of a molecule at a given temperature. For this compound, the pentyl chain is flexible and can adopt numerous conformations. MD simulations can map the "conformational landscape," identifying the most populated shapes the molecule assumes in solution or in a biological environment. This is critical for understanding how the molecule might fit into a receptor's binding pocket or self-assemble in solution. The simulations track the movements of atoms over time based on classical mechanics, providing a dynamic picture of the molecule's flexibility.

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For pyrrole-2,5-diones, this includes studying their synthesis and subsequent reactions, such as Michael additions. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway.

These studies can:

Predict Reaction Pathways: Computational methods can predict the most likely pathway for a reaction to occur. For instance, in derivatization reactions, DFT can be used for transition-state analysis to understand how a substituent is added to the pyrrole core.

Explain Regioselectivity and Stereoselectivity: In reactions with multiple possible outcomes, computational models can explain why one product is formed preferentially over others.

Investigate Catalysis: The role of a catalyst in a reaction can be modeled to understand how it lowers the activation energy. For example, in the enantioselective Michael reaction of aminomaleimides, computational studies can clarify the interactions between the catalyst, the maleimide (B117702) substrate, and the reactant to explain the high degree of stereocontrol. nih.gov

Through these computational approaches, a comprehensive, atom-level understanding of the chemical and physical properties of this compound can be achieved, guiding its application in various scientific fields.

Research Applications in Advanced Materials Science

Development of Pyrrole-2,5-dione-Based Polymeric Materials

The pyrrole-2,5-dione moiety is a versatile building block for creating advanced polymers. Its electron-withdrawing nature and potential for chemical modification make it a valuable component in the design of functional macromolecules.

The synthesis of functional monomers is the foundational step in developing pyrrole-2,5-dione-based polymers. The design of these monomers often follows a donor-acceptor (D-A) strategy to create materials with specific electronic properties. mdpi.com The pyrrole-2,5-dione unit typically serves as the electron-acceptor component due to the strong electron-withdrawing capability of its carbonyl groups. researchgate.net

A common synthetic route to N-substituted pyrrole-2,5-diones involves the reaction of a primary amine with a maleic anhydride (B1165640) derivative. For 1-Pentyl-pyrrole-2,5-dione, the synthesis can be adapted from established procedures for similar N-alkyl derivatives. For instance, a method analogous to the synthesis of 1-Hexyl-1H-pyrrole-2,5-dione involves dissolving pentylamine in an aqueous solution of sodium bicarbonate, followed by the addition of N-(methoxycarbonyl)maleimide. acs.org The reaction proceeds to completion, and the product can be purified using silica (B1680970) gel flash chromatography. acs.org This straightforward synthesis allows for the incorporation of the pentyl-substituted pyrrole-dione moiety into more complex monomer structures designed for specific applications in optoelectronics or as cross-linking agents. researchgate.net

Polymers incorporating the pyrrole-2,5-dione unit can be synthesized through various polymerization mechanisms, leading to diverse polymer architectures. The chosen method depends on the specific monomer design and the desired properties of the final polymer.

For monomers designed with appropriate reactive sites, such as bromo-functionalized thiophene (B33073) units attached to the pyrrole-dione core, metal-catalyzed cross-coupling reactions like Suzuki polymerization are employed. scispace.com This technique allows for the creation of π-conjugated copolymers where the pyrrole-2,5-dione unit is part of the main polymer chain, alternating with electron-donating units like carbazole. scispace.com

Another powerful method is electrochemical polymerization. rsc.org In this process, a monomer solution is subjected to a cycling potential, causing the polymer to deposit as a stable, thin film on an electrode surface. rsc.org This technique is particularly useful for creating conductive polymer films directly on substrates for applications in electrochromic devices and sensors. rsc.org The resulting polymer architecture is typically an insoluble, cross-linked network that adheres well to the electrode surface. rsc.org

Functional Performance of this compound in Material Systems

The incorporation of the this compound moiety into material systems imparts distinct functional characteristics, which are being investigated for a range of advanced applications.

Polymers based on pyrrole-2,5-dione derivatives are of significant interest for organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). scispace.com The strong electron-accepting nature of the pyrrole-2,5-dione core makes it an excellent building block for donor-acceptor (D-A) type conjugated polymers. mdpi.com This D-A architecture is crucial for tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the optical bandgap and charge transport properties. researchgate.net

Studies on analogous polymers show that the combination of a pyrrole-2,5-dione acceptor with various donor units leads to materials with low bandgaps, which is desirable for absorbing a broader range of the solar spectrum in OPVs. scispace.com The HOMO/LUMO levels can be precisely controlled by modifying the chemical structure of the donor and acceptor units. scispace.com For example, polymers containing a 1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5-dione acceptor unit exhibit bandgaps around 1.84-1.85 eV and LUMO energy levels around -3.54 to -3.65 eV, making them suitable for use as donor materials in combination with fullerene acceptors like PC71BM in bulk heterojunction solar cells. scispace.com

Table 1: Optoelectronic Properties of Representative Pyrrole-2,5-dione Based Polymers. scispace.com
PolymerHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)Optical Bandgap (eV)
P1-5.46-3.541.921.85
P2-5.47-3.651.821.84

Data derived from studies on analogous pyrrolo[3,2-b]pyrrole-2,5-dione-based copolymers.

Derivatives of 1H-pyrrole-2,5-dione have demonstrated significant potential as corrosion inhibitors for metals, particularly for carbon steel in acidic environments. researchgate.net The inhibition mechanism is primarily based on the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that slows down both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netmdpi.com

The adsorption process is typically dominated by chemisorption. researchgate.net This involves the interaction between the inhibitor molecule and the metal. The heteroatoms (nitrogen and oxygen) in the pyrrole-2,5-dione ring, with their lone pairs of electrons, and the π-electrons of the heterocyclic ring can be shared with the vacant d-orbitals of the iron atoms on the steel surface. researchgate.netresearchgate.net This forms a coordinate-type covalent bond, leading to strong adsorption that follows the Langmuir adsorption isotherm. researchgate.net

Electrochemical studies, such as potentiodynamic polarization, reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic corrosion currents. researchgate.net The effectiveness of the inhibition increases with the concentration of the inhibitor.

Table 2: Inhibition Efficiency of a 1H-pyrrole-2,5-dione Derivative (MPPD*) on Carbon Steel in 1 M HCl. researchgate.net
Concentration (ppm)Inhibition Efficiency (%)
10065.2
30075.8
50080.1
70082.0

*Data for 1-(4-methyl-phenyl)-1H-pyrrole-2,5-dione (MPPD) is used as a representative example of the performance of this class of inhibitors.

Mechanistic Investigations in Chemical Biology and Drug Discovery Research

In Vitro Mechanistic Studies of Cellular Responses

The effects of 1-Pentyl-pyrrole-2,5-dione on cellular pathways and responses have not been documented in the available scientific literature. While the broader class of pyrrole-2,5-dione derivatives has been investigated for various biological activities, these findings are not specific to the 1-pentyl substituted compound.

There is a lack of research on the specific effects of this compound on inflammatory signaling cascades. In particular, there is no information on its ability to modulate:

Prostaglandin (B15479496) E2 (PGE2) Production: No studies were found that measure the impact of this compound on the synthesis of PGE2.

Cytokine Production: The effect of this compound on the production of inflammatory or anti-inflammatory cytokines has not been reported.

The antimicrobial properties of this compound have not been investigated. There is no information regarding its mechanism of action against microbial pathogens or any potential for the development of resistance.

There are no available studies that examine the influence of this compound on cell proliferation or its potential to induce apoptosis. The specific cellular and molecular pathways that would be involved in such processes have not been elucidated for this compound.

Cholesterol Metabolism Pathway Inhibition (e.g., Macrophage Lipid Accumulation)

The accumulation of lipids within arterial intima and the subsequent formation of macrophage-derived foam cells are critical events in the development of atherosclerotic lesions. nih.gov Research into cholesterol absorption inhibitors has identified derivatives of 1H-pyrrole-2,5-dione as a promising class of compounds capable of suppressing lipid accumulation in macrophages and the associated inflammatory responses. nih.gov

In atherosclerosis, macrophages take up excess cholesterol-rich lipoproteins, leading to their transformation into lipid-laden foam cells, a hallmark of the disease. nih.gov The inhibition of cholesterol absorption is a key therapeutic strategy to prevent this process. Studies have shown that the activation of cholesterol metabolism, including its uptake and synthesis, is integral to the innate immune responses in macrophages. jci.org

A series of synthesized 1H-pyrrole-2,5-dione derivatives were evaluated for their potential as cholesterol absorption inhibitors. nih.gov One highly active compound from this series demonstrated superior in vitro cholesterol absorption inhibition compared to the established drug ezetimibe. nih.gov Further investigation revealed that this compound could inhibit lipid accumulation within macrophages in a concentration-dependent manner. nih.gov This action is crucial as it directly addresses the mechanism of foam cell formation.

Beyond inhibiting lipid uptake, the compound was also found to mitigate the inflammatory response associated with lipid accumulation. It successfully reduced the secretion of several pro-inflammatory and cell-damage markers, as detailed in the table below. nih.gov

Table 1: Effects of a 1H-pyrrole-2,5-dione Derivative on Macrophage Inflammatory Markers

Marker Biological Role Observed Effect
LDH (Lactate Dehydrogenase) A marker of cellular damage and cytotoxicity. Secretion reduced in a concentration-dependent manner. nih.gov
MDA (Malondialdehyde) An indicator of lipid peroxidation and oxidative stress. Secretion reduced in a concentration-dependent manner. nih.gov
TNF-α (Tumor Necrosis Factor-alpha) A key pro-inflammatory cytokine involved in systemic inflammation. Secretion reduced in a concentration-dependent manner. nih.gov

| ROS (Reactive Oxygen Species) | Highly reactive molecules that can cause damage to cell structures. | Secretion reduced in a concentration-dependent manner. nih.gov |

This dual action—suppressing foam cell formation and reducing inflammation—highlights the therapeutic potential of the 1H-pyrrole-2,5-dione scaffold in diseases like atherosclerosis. nih.govnih.gov

Self-Renewal Induction Mechanisms in Stem/Progenitor Cell Research

The 1H-pyrrole-2,5-dione core structure has been identified as a key chemical moiety for inducing the differentiation of mesenchymal stem cells (MSCs) into functional endothelial cells. nih.govnih.govresearchgate.net This finding has significant implications for MSC-based cell therapies aimed at treating vascular diseases such as atherosclerosis and restenosis. nih.govnih.gov Restenosis, the re-narrowing of blood vessels after procedures like angioplasty, is often complicated by delayed or impaired endothelialization. nih.gov

Research has demonstrated that small molecules based on 1H-pyrrole-2,5-dione can generate MSC-derived functional endothelial cells (MDFECs). nih.govresearchgate.net These induced cells are capable of facilitating rapid transmural coverage of injured blood vessels, thereby inhibiting the neointima formation that characterizes restenosis. nih.govnih.gov

The process involves using the small molecule to direct the differentiation pathway of MSCs toward an endothelial lineage. One specific derivative, 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, was found to be particularly effective in inducing MDFECs. researchgate.net The resulting MDFECs not only accelerate the physical repair of the endothelium but also improve the functionality of the treated blood vessels, enhancing vessel relaxation and blood flow rates. nih.gov This demonstrates the potential of using chemically-induced progenitor cells to improve outcomes in vascular interventions. The ability to generate self-renewing progenitor cell lines from pluripotent stem cells offers a powerful tool for studying cell specification and a potentially safe source of cells for transplantation therapies. nih.govnih.gov

Structure-Activity Relationship (SAR) and Rational Design Paradigms

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govsemanticscholar.org For the this compound scaffold and its analogs, QSAR can be employed to predict the efficacy of new derivatives and to guide the design of more potent and specific molecules.

The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various physicochemical properties of the molecules. Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model, correlating these descriptors with the observed biological activity. mdpi.com

For pyrrole (B145914) derivatives, key molecular descriptors have been identified that significantly influence their biological activities, such as antioxidant capacity. nih.govnih.govresearchgate.net While a specific QSAR model for this compound was not detailed in the reviewed literature, the principles from related studies on heterocyclic compounds are directly applicable. nih.gov

Table 2: Key Molecular Descriptors in QSAR Modeling for Pyrrole Derivatives

Descriptor Class Example Descriptors Role in Determining Biological Activity
Electronic HOMO/LUMO energies, Dipole moment (µ), Atomic charges (q) Influence reactivity, binding affinity, and intermolecular interactions. A low HOMO-LUMO energy gap often correlates with higher reactivity and biological activity. nih.govresearchgate.net
Steric/Topological Molecular weight, Bond length, Molecular volume Define the size and shape of the molecule, affecting its fit within a biological target's active site. nih.gov
Lipophilicity LogP, AlogP Governs the molecule's ability to cross biological membranes and can influence its distribution and interaction with hydrophobic pockets in target proteins. nih.gov

| Thermodynamic | Total energy (Etotal) | Relates to the stability of the molecule. |

By developing a robust QSAR model, researchers can screen virtual libraries of this compound derivatives, prioritizing the synthesis of candidates with the highest predicted activity. This approach significantly accelerates the drug discovery process and reduces the reliance on extensive and costly experimental screening. semanticscholar.org

De Novo Design and Scaffold Hopping Approaches for Target Specificity

Beyond modifying existing structures, advanced computational strategies like de novo design and scaffold hopping are used to create novel molecules with improved properties. These rational design paradigms are particularly useful for enhancing target specificity and developing new chemical entities based on the this compound core.

Scaffold hopping involves replacing the central core (scaffold) of a known active molecule with a structurally different moiety while preserving its biological activity. nih.gov This strategy is valuable for discovering new chemotypes that may possess more favorable properties, such as improved synthetic accessibility or different physicochemical characteristics. nih.gov For instance, a scaffold-hopping approach could be applied to the pyrrole-2,5-dione ring of this compound. By replacing the pyrrole ring with other five-membered heterocycles (azoles), it may be possible to generate novel inhibitors for specific targets, such as protein tyrosine phosphatase 1B (PTP1B). nih.gov This transformation can significantly alter properties like the calculated LogP (cLogP), potentially leading to improved drug-like characteristics. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Ezetimibe
Lactate Dehydrogenase
Malondialdehyde

Environmental and Geochemical Research of Pyrrole 2,5 Dione Analogues

Biogeochemical Cycling and Degradation Pathways of Pyrrolic Compounds

Pyrrolic compounds, including pyrrole-2,5-diones, are integral to various biogeochemical cycles due to their origin as degradation products of essential biological molecules like chlorophylls (B1240455) and heme. nih.govscbt.com Their presence and transformation in the environment provide valuable insights into the cycling of organic matter.

The degradation of pyrrolic compounds can occur through several pathways. Photodegradation is a significant process, especially in aquatic environments. mcneill-group.orgacs.org Pyrrole (B145914) moieties can undergo direct photodegradation as well as indirect photodegradation facilitated by singlet oxygen and triplet state dissolved organic matter. mcneill-group.orgacs.org The rate and prevalence of these photodegradation pathways are heavily influenced by the substituents on the pyrrole ring. mcneill-group.orgacs.org For instance, the pesticide fludioxonil, which contains a pyrrole ring, is predicted to have a half-life of less than two days in sunlit surface waters due to its reaction with singlet oxygen, suggesting it will not persist in aquatic systems. acs.org

Ozonation is another degradation pathway for pyrrolic compounds. rsc.org Studies on pyrrole's reaction with ozone have shown the formation of maleimide (B117702) with a yield of 34% per consumed pyrrole, which then decreases at higher ozone concentrations. rsc.org

In sediments, the degradation of chlorophylls and bacteriochlorophylls leads to the formation of maleimides (1H-pyrrole-2,5-diones). copernicus.orgresearchgate.netresearchgate.net These maleimides can exist as "free" naturally-occurring compounds or as "bound" forms that are released through chemical oxidation of sedimentary pigments. copernicus.orgresearchgate.netresearchgate.net The distribution and composition of these maleimides are dependent on the original chlorophyll (B73375) molecules and the environmental conditions during diagenesis. researchgate.net Oxygen is a crucial factor in the formation of maleimides in the water column, but other electron acceptors can also contribute to the decomposition of precursor compounds during diagenesis. copernicus.orgresearchgate.net

The degradation of chlorophyll can also lead to the formation of mono- and dipyrrolic compounds, which were previously known mainly from heme degradation. nih.gov The specific distribution of these compounds suggests that their formation may involve enzymatic processes. nih.gov

Application in Paleo-Environmental Reconstruction (e.g., Maleimide Indices from Chlorophyll Degradation)

Maleimides, as degradation products of chlorophylls and bacteriochlorophylls, are valuable proxies for paleo-environmental reconstructions. copernicus.orgresearchgate.netrsc.orgnih.gov The analysis of these compounds preserved in sedimentary deposits and crude oils provides information about past photosynthetic organisms and the environmental conditions of their time. copernicus.orgrsc.orgnih.gov

The composition of maleimides in geological samples can be used to infer the types of photosynthetic organisms that were present. researchgate.netrsc.orgnih.gov Since different photoautotrophs possess distinct types of chlorophyll, the side-chain structures of the resulting maleimides can help identify the source chlorophylls. nih.gov For example, Me,n-Pr and Me,i-Bu maleimides are specific indicators of bacteriochlorophylls c, d, and e from Chlorobiaceae, pointing to the past existence of photic zone anoxia. copernicus.orgresearchgate.net

Researchers have proposed a "maleimide index" based on the composition of maleimides obtained from the chromic acid oxidation of sedimentary rocks. rsc.orgnih.gov This index serves as an indicator for anoxic-sulfidic conditions in the paleo oceanic photic zone, which are often associated with mass extinction events. rsc.orgnih.gov By analyzing the ratio of different maleimides, scientists can reconstruct past redox conditions of ancient water columns.

The study of both "free" and "bound" maleimides in recent sediments from locations like the Black Sea and Swiss lakes has helped to identify maleimide sources, understand the degradation processes of chlorins, and investigate the role of oxygen in maleimide formation. copernicus.orgresearchgate.netresearchgate.net For instance, the predominance of Me,Et-maleimide is expected as it is a common oxidation product of chlorophyll a. copernicus.orgresearchgate.net The presence of trace amounts of Me,i-Bu maleimide has been linked to photic zone euxinic and anoxic conditions. researchgate.net

A novel maleimide-based degradation index has also been proposed to estimate the degree of organic matter degradation, which could be applicable over longer timescales than existing indices like the chlorin (B1196114) index. copernicus.orgresearchgate.net

Emerging Research Trajectories and Future Perspectives for 1 Pentyl Pyrrole 2,5 Dione Chemistry

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and chemistry is creating powerful new paradigms for molecular design and discovery. For pyrrole (B145914) derivatives, machine learning (ML) models are being developed to predict molecular properties, reaction outcomes, and biological activities, thereby accelerating research and development.

Detailed Research Findings: Researchers are increasingly using Quantitative Structure-Activity Relationship (QSAR) models, often enhanced with AI techniques like Artificial Neural Networks (ANN), to predict the biological activities of new compounds. For pyrrole derivatives, QSAR models have been successfully applied to forecast antioxidant activity by correlating it with quantum chemical descriptors such as HOMO energy and bond lengths. mdpi.com In these studies, ANN models demonstrated a high degree of accuracy, with coefficients of determination (R²) often exceeding 0.9, indicating a strong predictive capability. mdpi.com

Furthermore, machine learning approaches, including multiple linear regression (MLR) and support vector machines (SVM), are being used to build Quantitative Structure-Property Relationship (QSPR) models. These models can predict key physicochemical properties and reactivity, such as bond dissociation energies, which are crucial for understanding pyrolysis behavior in substituted pyrroles. acs.org Studies have shown that SVM-based models, in particular, offer excellent robustness and predictive power. acs.orgresearchgate.net ML algorithms like random forests are also being employed to accurately predict the yields of condensation reactions involving pyrroles, a critical parameter for optimizing synthesis processes. researchgate.net

The application of these AI/ML tools to 1-Pentyl-pyrrole-2,5-dione could enable the in silico design of novel derivatives with tailored properties. By modifying the pentyl chain or the pyrrole ring, researchers could use predictive models to screen for candidates with enhanced efficacy for specific applications, such as improved binding affinity in biological systems or optimized characteristics for polymer synthesis. This computational-first approach significantly reduces the time and cost associated with experimental trial-and-error.

Table 1: Application of AI/ML Models in Pyrrole Derivative Research

AI/ML ModelApplication AreaPredicted ParametersKey Findings
QSAR-ANN Antioxidant Activity PredictionScavenging activity for various radicalsANN models show superior predictive accuracy (R² > 0.9) compared to other models. mdpi.com
SVM-QSPR Pyrolysis & Reactivity AnalysisN-H bond dissociation energies, H-transfer activation energiesSVM models demonstrate high fitness and robustness in predicting reactivity. acs.org
GA-MLR Antioxidant Activity PredictionRelationship between molecular descriptors and antioxidant activityIdentifies key molecular descriptors influencing activity, such as HOMO energy and polarizability. mdpi.com
Random Forest Reaction Yield PredictionYields of condensation reactions with aldehydesModels can be integrated into web applications to provide user-friendly prediction tools. researchgate.net

Development of Novel Analytical Probes and Sensing Platforms

The inherent reactivity of the maleimide (B117702) group in this compound makes it a prime candidate for the development of advanced analytical tools. The electron-deficient double bond in the pyrrole-dione ring readily undergoes Michael addition reactions, particularly with thiol (-SH) groups found in biomolecules like cysteine-containing peptides and proteins. This specific reactivity is the foundation for its use in bioconjugation and the design of biosensors.

Detailed Research Findings: The development of modern electrochemical sensing platforms often involves immobilizing a biological recognition element (e.g., an antibody, enzyme, or peptide) onto an electrode surface. mdpi.com N-substituted maleimides can serve as efficient covalent linkers for this purpose. For instance, a sensor could be constructed by modifying a gold electrode with a self-assembled monolayer that presents a maleimide group, which then captures a thiol-containing probe specific to a target analyte. mdpi.com

The 1-pentyl group of the molecule introduces a non-polar aliphatic chain, which can be advantageous in sensor design. This hydrophobic tail can influence the molecule's solubility and its interaction with sensor surfaces or analytes, potentially improving the stability and sensitivity of the sensing platform. Derivatives of 1H-pyrrole-2,5-dione have been investigated for their ability to inhibit cholesterol absorption and reduce inflammatory responses, suggesting their utility in probes for studying cardiovascular disease markers. nih.gov The development of fluorescent probes is another promising area, where the maleimide moiety can be used to attach a fluorophore to a biological target.

Table 2: Components of a Hypothetical Sensing Platform Using this compound

ComponentMaterial/MoleculeFunction
Transducer Gold or Graphene ElectrodeConducts electrical signal for detection.
Linker This compound Covalently attaches the biorecognition element to the electrode surface via thiol-maleimide chemistry. The pentyl group may enhance stability.
Biorecognition Element Thiol-containing Peptide/AptamerBinds specifically to the target analyte (e.g., a specific protein, toxin, or microorganism). mdpi.com
Analyte Target MoleculeThe substance to be detected in a sample (e.g., food contaminant, disease biomarker).

Green Chemistry Principles in Pyrrole-2,5-dione Synthesis

The chemical industry's shift towards sustainability has spurred significant research into green synthetic methods. For N-substituted maleimides like this compound, this involves developing processes that are more energy-efficient, use safer solvents, and minimize waste.

Detailed Research Findings: The conventional synthesis of N-substituted maleimides is a two-step process: the acylation of a primary amine with maleic anhydride (B1165640) to form a maleanilic acid intermediate, followed by a cyclization/dehydration step to yield the final imide. tandfonline.com Traditional methods often require high temperatures and the use of hazardous solvents like diethyl ether or cyclohexane. tandfonline.com

Green chemistry approaches aim to improve this process. One successful strategy is the use of microwave irradiation, which can dramatically reduce reaction times and improve energy efficiency. rsc.org Another key development is the implementation of solvent-free, solid-phase reactions. For example, maleanilic acids have been prepared by simply grinding an amine with maleic anhydride in a mortar at room temperature, a method that is clean, economical, and produces high yields. researchgate.net Research has also focused on creating cyclic processes where co-products can be recovered and reused, maximizing atom economy. rsc.org These principles are directly applicable to the synthesis of this compound from pentylamine and maleic anhydride. Adopting these methods can lead to a more environmentally friendly and cost-effective manufacturing process. gctlc.orgresearchgate.net

Table 3: Comparison of Synthetic Methods for N-Substituted Maleimides

MethodReaction ConditionsSolventsKey AdvantagesGreen Principles Addressed
Conventional Heating Refluxing for several hours at 60-70°C. tandfonline.comAcetic Anhydride, Ethanol, Cyclohexane. tandfonline.comEstablished and well-understood procedure.None specific.
Microwave-Assisted Microwave irradiation for a few minutes (e.g., 4 min). rsc.orgAcetonitrile or solvent-free.Drastically reduced reaction time, higher energy efficiency. rsc.orgDesign for Energy Efficiency.
Solvent-Free (Solid Phase) Grinding reactants in a mortar at room temperature. researchgate.netNone.Simple, clean, high yield, no solvent waste. researchgate.netWaste Prevention, Safer Chemistry.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 1-pentyl-pyrrole-2,5-dione derivatives?

  • Methodological Answer : A typical synthesis involves Michael addition reactions using maleimide derivatives and alkylating agents like pentyl halides. For example, 1-(4-acetylphenyl)-pyrrole-2,5-dione derivatives are synthesized via nucleophilic substitution or cyclization reactions under reflux in ethanol or toluene, monitored by TLC and characterized via NMR and HRMS . Catalysts such as cellulose sulfuric acid improve reaction efficiency for asymmetric modifications .

Q. How are pyrrole-2,5-dione derivatives characterized to confirm structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and regioselectivity .
  • HRMS : Confirms molecular weight and purity .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for assessing stereochemistry and intermolecular interactions .

Q. What analytical methods are used to evaluate the biological activity of pyrrole-2,5-dione derivatives?

  • Methodological Answer : Fluorometric assays measure enzyme inhibition (e.g., GABA transaminase activity) with IC50_{50} values compared to reference standards like vigabatrin . In vitro cytotoxicity and antiviral assays (e.g., HIV-1 integrase inhibition) employ dose-response curves and molecular docking studies to validate target engagement .

Advanced Research Questions

Q. How do structural modifications at the pyrrole-2,5-dione core influence biological activity?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-bromophenyloxy) enhance enzyme inhibition by stabilizing ligand-receptor interactions, as seen in GABA transaminase inhibitors (IC50_{50} = 5.2 mM vs. 160.4 mM for less polar analogs) .
  • Hydrophobic Side Chains : Pentyl groups improve membrane permeability, critical for CNS-targeted compounds .
  • SAR Studies : QSAR models correlate substituent electronic parameters (Hammett constants) with activity, guiding rational design .

Q. What challenges arise in resolving crystallographic data for pyrrole-2,5-dione derivatives, and how are they addressed?

  • Methodological Answer :

  • Disorder in Alkyl Chains : The pentyl group’s flexibility causes crystallographic disorder. Mitigation strategies include low-temperature data collection (100 K) and SHELXL refinement with restraints on bond lengths/angles .
  • Twinned Data : SHELXL’s twin refinement module resolves pseudo-merohedral twinning, common in asymmetric derivatives .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be analyzed for pyrrole-2,5-dione analogs?

  • Methodological Answer :

  • Metabolic Stability : LC-MS/MS identifies metabolites (e.g., hydroxylation at the pentyl chain) that reduce in vivo efficacy .
  • Pharmacokinetic Profiling : Plasma protein binding assays and BBB permeability models (e.g., PAMPA) explain discrepancies between in vitro potency and in vivo bioavailability .

Q. What computational tools are used to predict the reactivity and synthetic pathways for novel pyrrole-2,5-dione derivatives?

  • Methodological Answer :

  • In Silico Reaction Prediction : Tools like VEGA simulate reaction pathways (e.g., 1,3-dipolar cycloaddition for antiviral derivatives) and optimize conditions (solvent, catalyst) .
  • DFT Calculations : Predict regioselectivity in Michael adduct formation by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.